Mannitol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023235, DTXSID30858955 | |
| Record name | D-Mannitol | |
| Source | EPA DSSTox | |
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| Record name | DL-Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |
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Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
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| Record name | D-Mannitol | |
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| Record name | Mannitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
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Boiling Point |
563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Mannitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00742 | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
greater than 300 °F (NTP, 1992) | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |
| Record name | D-MANNITOL | |
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| Record name | Mannitol | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | D-MANNITOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |
CAS No. |
69-65-8, 87-78-5 | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DL-Mannitol | |
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| Source | EPA DSSTox | |
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| Record name | DL-Mannitol | |
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| Record name | MANNITOL | |
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| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Mannitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00742 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mannitol Biosynthesis and Biotechnological Production Methodologies
Biotechnological Production Strategies for Mannitol (B672)
Biotechnological production of this compound has gained considerable interest as an alternative to chemical synthesis and plant extraction, primarily due to its advantages in terms of purity, yield, and sustainability sci-hub.senih.govresearchgate.net. Various microorganisms, including lactic acid bacteria (LAB), yeasts, and filamentous fungi, possess the inherent capability for this compound production through fermentation techniques sci-hub.seresearchgate.net.
Fermentation Engineering: Many homo- and heterofermentative lactic acid bacteria are known to produce this compound. Heterofermentative LAB, in particular, are highly efficient, converting fructose (B13574) to this compound with nearly 100% yields from a mixture of glucose and fructose (typically 1:2 ratio) researchgate.netnih.gov. In this process, glucose is converted to lactic acid and acetic acid, while fructose is specifically reduced to this compound researchgate.netnih.gov. High concentrations of this compound, up to 180 g/L, have been achieved through optimized fermentation conditions researchgate.netnih.gov.
Enzyme Technology: As discussed in Section 2.1.5, direct enzymatic reduction of fructose using this compound dehydrogenase (MDH) with cofactor regeneration systems (e.g., MDH/FDH system) is a prominent biotechnological strategy researchgate.netmdpi.comscispace.commdpi.com. This method offers high selectivity and can produce pure D-mannitol researchgate.net.
Metabolic Engineering: This approach involves genetically modifying microorganisms to enhance this compound production or introduce the pathway into non-native producers. For example, engineering Lactococcus lactis by overexpressing the Lactobacillus plantarum mtlD gene (encoding M1PDH) can improve this compound production wur.nl. Similarly, introducing a two-step this compound biosynthesis pathway (Mtld and M1Pase) into cyanobacteria like Synechococcus elongatus PCC 7942 allows the conversion of fructose-6-phosphate (B1210287) to this compound, with reported concentrations between 0.1 and 1.1 g/L frontiersin.org. The use of algal fusion proteins in E. coli and Synechococcus for one-step this compound production also exemplifies metabolic engineering acs.org.
Protein Engineering: This involves modifying existing enzymes to improve their catalytic efficiency, substrate specificity, or stability for this compound production. While not explicitly detailed with specific examples in the provided text, it is listed as a key biotechnological strategy sci-hub.senih.gov.
Biotechnological production methods offer milder reaction conditions and generate less waste compared to traditional chemical synthesis, which often involves high temperatures and pressures with chemical catalysts like Raney nickel, leading to racemic mixtures of this compound and sorbitol sci-hub.senih.gov.
Physiological and Biochemical Roles of Mannitol in Diverse Organisms
Mannitol (B672) in Plant Physiology
Role in Carbon Storage and Translocation of Photoassimilates
This compound serves as an important carbon storage compound and a phloem-translocated photoassimilate in many plant species, including celery and olive nih.govashs.orgashs.orgekb.eg. In celery, this compound can constitute up to 50% of the total phloem-translocated photoassimilates, with the remainder largely being sucrose (B13894) ashs.orgashs.orgtandfonline.com. This dual translocation strategy provides an advantage, especially under stress, as this compound can be accumulated as an osmoprotectant while sucrose remains available for growth and assimilation ashs.org. The biosynthesis of this compound from photosynthetic intermediates, such as fructose-6-phosphate (B1210287) and mannose-6-phosphate, effectively extends the carbon reduction reactions of photosynthesis into the cytosol, allowing for additional capture of photochemical energy nih.govashs.orgfrontiersin.orgoup.com. This compound also acts as a store of reducing power, managing coenzymes and controlling cytoplasmic pH nih.govfrontiersin.org.
Mechanisms of Osmoregulation and Osmoprotection under Environmental Stress
This compound is a crucial osmolyte that accumulates in plants in response to various environmental stresses, such as salt, drought, and freezing nih.govresearchgate.netashs.orgashs.orgfrontiersin.orgcabidigitallibrary.orgnih.govcabidigitallibrary.org. Under osmotic stress, this compound accumulation is partly due to a reduction in its catabolism in green tissues nih.gov. It functions by increasing the intracellular concentration to restore the osmotic potential of the cytoplasm, thereby driving water uptake and maintaining cell turgor vliz.bemdpi.comekb.egoup.com. This accumulation helps plants counteract osmotic imbalances caused by low water potential or high ionic strength oup.com. For example, in Olea europaea (olive), this compound acts as an antioxidant osmoprotectant against oxidative stress induced by salt, drought, and even solar irradiance nih.gov. Studies on celery (Apium graveolens L.) have shown that it exhibits significant tolerance to salinity, which is linked to its ability to accumulate this compound in response to salt and osmostress ashs.org.
Function as a Compatible Solute in Cellular Homeostasis
As a compatible solute, this compound accumulates in the cytosol of plant cells without interfering with metabolic processes, even at high concentrations nih.govnih.govresearchgate.netashs.orgashs.orgcabidigitallibrary.orgresearchgate.net. This property is vital for maintaining cellular homeostasis under stressful conditions researchgate.net. This compound helps stabilize the structure of lipids and membrane proteins, and it can mimic the structure of water around macromolecules, thus maintaining an artificial sphere of "hydration" and preventing the inactivation of metabolic processes mdpi.comashs.orgekb.egoup.comresearchgate.net.
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging in Plant Defense
This compound is a powerful antioxidant and an effective scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (OH•) nih.govmdpi.comresearchgate.netekb.egtandfonline.comfrontiersin.orgcabidigitallibrary.orgresearchgate.netmdpi.comasm.orgnih.gov. ROS, such as superoxide (B77818) (•O2−) and hydrogen peroxide (H2O2), are generated in plants as part of defense responses but can also cause oxidative damage frontiersin.orgnih.gov. This compound helps protect oxidation-sensitive cellular structures and prevents metabolic damage by neutralizing these harmful radicals nih.govresearchgate.netoup.comresearchgate.net. This role is particularly important under conditions of oxidative stress associated with water stress nih.gov.
Involvement in Plant-Pathogen Interactions and Host Response Modulation
This compound plays a dual role in plant-pathogen interactions. Many phytopathogenic fungi produce and secrete this compound to suppress ROS-mediated plant defense responses nih.govresearchgate.netfrontiersin.orgnih.govusda.govnih.govresearchgate.net. By quenching ROS, fungal this compound can circumvent the plant's oxidative burst, which is a key component of its immune response nih.govfrontiersin.orgnih.govusda.govnih.gov. In response, plants have evolved a counter-defense mechanism: they induce the expression and secretion of this compound dehydrogenase (MTD) in the apoplast nih.govfrontiersin.orgusda.govnih.govresearchgate.net. MTD catabolizes the fungal-secreted this compound, thereby protecting the plant's ROS-mediated defenses and allowing them to proceed nih.govnih.govusda.govnih.govresearchgate.net. This interplay highlights this compound's critical role in the biochemical arms race between plants and pathogens nih.govusda.gov.
This compound in Microbial Physiology (Fungi, Bacteria, Algae, Yeasts)
This compound is widely found in various microorganisms, where it performs diverse physiological functions, including carbon storage, osmoregulation, redox balancing, and contributing to virulence nih.govfrontiersin.orgvliz.bemdpi.comresearchgate.netasm.org.
Fungi: this compound is especially prevalent in filamentous fungi, where it serves as a carbohydrate reserve and provides protection against osmotic and oxidative stress mdpi.comresearchgate.netnih.govasm.org. It is also involved in the recycling of reductants, such as NADPH, through the "this compound cycle" nih.govnih.govfrontiersin.orgnih.gov. Some phytopathogenic fungi, like Alternaria alternata and Cryptococcus neoformans, produce and secrete this compound as a virulence factor to detoxify host-generated ROS, thereby enhancing their pathogenicity nih.govfrontiersin.orgnih.govusda.govresearchgate.netnih.govnih.gov. For instance, C. neoformans increases its capsule size in response to this compound, which is a major virulence factor nih.gov. This compound-deficient mutants of C. neoformans show reduced pathogenicity and oxidative stress tolerance nih.gov.
Bacteria: In bacteria, this compound serves as an important carbon source asm.orgnih.govbrainly.comresearchgate.net. It can be taken up by the this compound-specific phosphoenolpyruvate/carbohydrate phosphotransferase system (PTS) and then metabolized through this compound-1-phosphate dehydrogenase (M1PDH) into fructose-6-phosphate, which enters glycolysis asm.orgnih.gov. This compound also plays a role in bacterial stress tolerance, acting as a compatible solute and influencing cellular redox and osmotic potential nih.govnih.govfrontiersin.orgresearchgate.net. For example, in Staphylococcus aureus, M1PDH is crucial for maintaining intracellular this compound levels, which are linked to pH, high-salt, and oxidative stress tolerance, as well as virulence nih.gov. In Burkholderia multivorans, growth on this compound-rich media elicits a significant transcriptional response, upregulating several putative virulence factors and enhancing motility, biofilm formation, and epithelial cell invasion microbiologyresearch.org. This compound has also been shown to enhance the sensitivity of persister bacteria in Pseudomonas aeruginosa biofilms to antibiotics by generating a proton-motive force bohrium.com.
Algae: this compound is a major photosynthetic product in many algae, particularly brown and prasinophycean algae, where it can constitute up to 30% of the dry weight vliz.beasm.org. It functions as a compatible solute, contributing to osmoregulation, carbon storage, and regeneration of reducing power vliz.beresearchgate.netasm.org. The metabolism of this compound in algae involves this compound-1-phosphate dehydrogenase (M1PDH) and this compound-1-phosphatase (M1Pase) for synthesis, and this compound-2-dehydrogenase (M2DH) and hexokinase for catabolism vliz.beasm.org.
Yeasts: this compound is present in yeasts and plays important roles in stress tolerance, including heat and oxidative stress nih.govfrontiersin.orgmdpi.comnih.govasm.orgulisboa.pt. It can act as a compatible solute, helping to maintain cell viability under harsh conditions frontiersin.orgnih.gov. Studies on Candida magnoliae highlight this compound dehydrogenase (MDH) as a key enzyme in this compound biosynthesis nih.gov. In Starmerella bombicola, this compound production may serve as a thermoprotector and contribute to redox homeostasis, potentially stabilizing the plasma membrane's lipid bilayer ulisboa.pt. Exogenous application of this compound can improve the stress tolerance and biocontrol efficacy of antagonistic yeasts like Debaryomyces hansenii frontiersin.org.
Table 1:
| Organism Group | Role in Carbon Storage & Translocation | Osmoregulation & Osmoprotection | Compatible Solute Function | Antioxidant & ROS Scavenging | Plant-Pathogen/Virulence Interaction |
|---|---|---|---|---|---|
| Plants | Major phloem-translocated photoassimilate; carbon and reducing power storage nih.govashs.orgashs.orgekb.eg | Accumulates under salt, drought, freezing stress; maintains turgor nih.govashs.orgashs.orgfrontiersin.orgcabidigitallibrary.orgnih.govcabidigitallibrary.orgoup.com | Accumulates in cytosol without interfering with metabolism; stabilizes cellular structures nih.govnih.govresearchgate.netashs.orgashs.orgcabidigitallibrary.orgresearchgate.netresearchgate.net | Potent scavenger of hydroxyl radicals; protects against oxidative damage nih.govmdpi.comresearchgate.netekb.egtandfonline.comfrontiersin.orgcabidigitallibrary.orgresearchgate.netmdpi.comasm.orgnih.gov | Plant counter-defense by MTD against fungal-secreted this compound nih.govfrontiersin.orgnih.govusda.govnih.govresearchgate.net |
| Fungi | Carbohydrate reserve; provides reducing power mdpi.comfrontiersin.orgresearchgate.netnih.govasm.org | Protects against osmotic and oxidative stress mdpi.comresearchgate.netnih.govasm.org | Compatible osmolyte nih.govmdpi.comresearchgate.netnih.govasm.org | Scavenges ROS; protects against oxidative killing nih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.govasm.orgnih.gov | Secreted by pathogens to suppress host ROS defenses; virulence factor (e.g., C. neoformans) nih.govresearchgate.netfrontiersin.orgnih.govusda.govnih.govresearchgate.netnih.govnih.gov |
| Bacteria | Important carbon source asm.orgnih.govbrainly.comresearchgate.net | Contributes to stress tolerance (pH, salt, oxidative) nih.govnih.govfrontiersin.orgresearchgate.net | Compatible solute nih.govnih.govfrontiersin.orgresearchgate.net | Influences cellular redox potential; defense against ROS nih.govfrontiersin.org | Virulence factor (e.g., S. aureus, B. multivorans); enhances antibiotic sensitivity nih.govmicrobiologyresearch.orgbohrium.com |
| Algae | Major photosynthetic product; carbon storage vliz.beasm.org | Compatible solute; osmoregulation vliz.beresearchgate.netasm.org | Compatible solute vliz.beresearchgate.netasm.org | Scavenging of active oxygen species vliz.beresearchgate.netasm.org | N/A |
| Yeasts | Carbon storage nih.govfrontiersin.orgmdpi.comnih.govasm.orgulisboa.pt | Stress tolerance (heat, oxidative, salt); thermoprotector nih.govfrontiersin.orgmdpi.comnih.govasm.orgulisboa.pt | Compatible solute nih.govfrontiersin.orgmdpi.comnih.gov | Antioxidant function frontiersin.orgnih.govasm.orgsciopen.com | Biocontrol efficacy modulation frontiersin.org |
Carbohydrate Reserve and Energy Storage Functions in Microorganisms
This compound serves as a crucial carbohydrate reserve and energy storage compound in a wide array of microorganisms. In fungi, it is one of the most abundant soluble carbohydrates, found extensively in spores, fruiting bodies, and mycelia, sometimes constituting up to 10-15% of their dry weight wikipedia.orgwikipedia.orgnih.govnih.gov. This polyol functions as a significant storage sugar, readily available for metabolic needs wikipedia.orgnih.govfishersci.sethegoodscentscompany.comscribd.comfishersci.ca.
For instance, this compound is essential for spore germination, particularly under starvation conditions, as observed in various Aspergillus species wikipedia.orgfishersci.sescribd.com. It is rapidly metabolized during the initial stages of germination, suggesting its role in providing immediate carbon and energy nih.govscribd.com. In the avian parasite Eimeria tenella, this compound acts as an endogenous carbon and energy source, facilitating the sporulation of oocysts outside the host nih.govwikipedia.org. Similarly, in cultivated mushrooms like Agaricus bisporus, this compound can be the primary source of carbon and energy after harvest, contributing up to 50% of the dry weight nih.gov.
Beyond fungi, certain bacteria also utilize this compound for energy storage. Heterofermentative lactic acid bacteria (LAB), for example, are efficient producers of this compound through fermentation, converting fructose (B13574) (PubChem CID: 5984) into this compound mpg.defishersci.ca. In Staphylococcus aureus, intracellular this compound is a product of glucose metabolism, highlighting its role in the organism's metabolic reserves fishersci.no.
Role in Osmotic Stress Response and Compatible Solute Activities in Microbial Cells
This compound is widely recognized as a compatible solute, playing a vital role in protecting microorganisms against various environmental stresses, particularly osmotic stress nih.govthegoodscentscompany.comfishersci.nonih.gov. Its accumulation is a common microbial response to conditions such as high salinity and water stress wikipedia.orgwikipedia.orgthegoodscentscompany.comnih.gov.
Many fungal species enhance their stress resistance by accumulating this compound wikipedia.orgnih.gov. Research on Aspergillus niger conidiospores demonstrates that this compound is essential for safeguarding cells against damage caused by extreme conditions, including high temperatures, oxidative stress, freezing, and lyophilization nih.gov. The ability of this compound to provide this protection is further supported by studies where supplying this compound externally during sporulation restored the stress tolerance of A. niger mutants nih.gov.
In yeasts, the accumulation of this compound has been shown to improve stress tolerance. For instance, transgenic Saccharomyces cerevisiae mutants engineered to accumulate this compound exhibited increased resistance to salt stress, suggesting that this compound can effectively substitute for glycerol (B35011) as a compatible solute under osmotic pressure wikipedia.orgnih.gov. Furthermore, this compound's ability to stabilize the lipid bilayer of the plasma membrane, akin to trehalose, contributes to its thermoprotective properties in certain yeasts like Starmerella bombicola, where intracellular this compound levels increase at higher temperatures fishersci.ca.
In pathogenic bacteria such as Staphylococcus aureus, this compound plays a crucial role in defense against reactive oxygen species (ROS) stress encountered within the host environment fishersci.no.
Contributions to NADPH Regeneration and Redox Homeostasis via the this compound Cycle
This compound significantly contributes to cellular redox homeostasis by acting as a source of reducing power and managing coenzymes wikipedia.orgwikipedia.orgnih.gov. The concept of a "this compound cycle" was initially proposed to explain its role in regenerating NADPH (PubChem CID: 5885) wikipedia.orgscribd.comfishersci.canih.govmpg.de. This proposed cycle involves a series of enzymatic reactions that interconvert fructose (PubChem CID: 5984) and this compound.
The key enzymes implicated in this cycle include this compound-1-phosphate 5-dehydrogenase (MPD; EC 1.1.1.17) (PubChem CID: 130418), this compound-1-phosphate phosphatase (MPP; EC 3.1.3.22), this compound dehydrogenase (MTD; EC 1.1.1.138 or EC 1.1.1.67), and hexokinase wikipedia.orgscribd.comfishersci.campg.de. The theoretical net reaction of one turn of this cycle is: NADH (PubChem CID: 439153) + NADP + ATP → NAD + NADPH + ADP + Pi fishersci.campg.de.
However, the existence of a complete, universally operating cyclical this compound pathway primarily for NADPH regeneration has been questioned in several fungal species, including Stagonospora nodorum, Aspergillus niger, and Alternaria alternata wikipedia.orgscribd.comfishersci.canih.gov. Studies indicate that this compound synthesis and degradation might be spatially separated or that the pathway's primary role is not solely NADPH regeneration scribd.com. For example, in some yeasts like Starmerella bombicola, this compound production directly converts fructose to this compound, regenerating NADP via an NADPH-dependent this compound dehydrogenase, and these organisms may lack the enzymes for the alternative pathway involving fructose-6-phosphate (PubChem CID: 69507) to this compound-1-phosphate fishersci.cametabolomicsworkbench.org.
A crucial aspect of this compound's role in redox homeostasis is its potent ability to quench reactive oxygen species (ROS). This compound has been demonstrated to scavenge ROS both in vivo and in vitro across various organisms, including fungi wikipedia.orgwikipedia.orgnih.govfishersci.sethegoodscentscompany.comwikipedia.orgfishersci.nonih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org. This antioxidant property is vital for protecting microbial cells from oxidative damage and maintaining cellular balance. In Staphylococcus aureus, this compound acts as a powerful scavenger for hydroxyl radicals, contributing to the pathogen's defense against host-generated oxidative stress fishersci.no.
Influence on Microbial Morphogenesis and Conidiation
This compound plays a significant role in the morphogenesis and conidiation processes of various microorganisms, particularly fungi wikipedia.orgnih.gov. Its presence and metabolism are intrinsically linked to developmental stages and the formation of specialized structures.
In Stagonospora nodorum, this compound is essential for vegetative sporulation, both in planta and in vitro wikipedia.orgwikipedia.org. Mutant strains that are unable to metabolize this compound show a suspension of asexual sporulation when grown on media lacking the polyol wikipedia.org. This highlights this compound's direct involvement in the reproductive development of these fungi.
A notable example is the cereal pathogen Gibberella zeae, where high concentrations of this compound induce the conversion of normal conidia into chlamydospore-like structures (CLS) wikipedia.orgnih.govmetabolomicsworkbench.orguni.lu. These CLS exhibit enhanced tolerance to harsh environmental stresses, including heat, drought, and UV radiation, indicating a protective role for this compound in fungal survival strategies wikipedia.orgnih.govmetabolomicsworkbench.orguni.lu. This compound has also been found to regulate sexual development and conidial resistance in Aspergillus fischeri nih.govuni.lu.
Furthermore, this compound accumulation in Alternaria brassicicola coincides with the emergence of conidiophores, suggesting its necessity for spore survival or germination wikipedia.org. In Aspergillus niger and Aspergillus oryzae, this compound accumulates in conidiospores and is rapidly utilized during the initial stages of germination, further supporting its role in the development and viability of spores nih.govscribd.com.
In the context of fungal pathogenicity, this compound-dependent mitochondrial complex I activity has been shown to be critical for hyphal growth and biofilm formation in Candida albicans, demonstrating its influence on key morphological transitions relevant to host colonization mitoproteome.org.
This compound's Role in Microbial Pathogenicity and Host Interaction Strategies
This compound plays a pivotal role in the pathogenicity and host interaction strategies of various microbial pathogens, enabling them to survive and thrive within host environments. The production and secretion of this compound are often critical for the virulence of numerous fungal pathogens affecting both animals and plants wikipedia.orgwikipedia.orgnih.govfishersci.sewikipedia.org.
A primary mechanism by which phytopathogenic fungi utilize this compound is to suppress reactive oxygen species (ROS)-mediated plant defenses wikipedia.orgwikipedia.orgnih.govnih.govmetabolomicsworkbench.org. For example, Alternaria alternata, a tobacco pathogen, secretes this compound in response to host leaf extracts, effectively quenching ROS generated by the plant's defense mechanisms nih.govfishersci.sewikipedia.orgnih.gov. Similarly, the necrotrophic fungus Botrytis cinerea employs this compound to counteract ROS toxicity induced during the hypersensitive response (HR) in plants, allowing it to colonize necrotized host tissue wikipedia.org.
In animal pathogens, Cryptococcus neoformans secretes substantial amounts of this compound during infection wikipedia.orgwikipedia.org. Mutants of C. neoformans that produce low levels of this compound exhibit reduced pathogenicity and diminished tolerance to oxidative stress, as this compound protects them against oxidative killing by host phagocytic cells wikipedia.orgwikipedia.orgnih.govfishersci.sewikipedia.org. Another example is the tomato fungal pathogen Cladosporium fulvum, where virulent strains produce and secrete this compound, while mutants incapable of this compound production are non-pathogenic wikipedia.orgnih.gov.
Host organisms have evolved countermeasures against pathogen-secreted this compound. Plants, for instance, can produce this compound dehydrogenase (MTD) to catabolize fungal this compound, thereby restoring their ROS-mediated defenses wikipedia.orgnih.govwikipedia.orgnih.govnih.govmetabolomicsworkbench.org. Transgenic plants engineered to express MTD have shown enhanced resistance to pathogenic Alternaria species, underscoring the importance of this host defense mechanism wikipedia.orgnih.govnih.gov.
Beyond fungi, this compound also contributes to bacterial pathogenicity. In Staphylococcus aureus, this compound-1-phosphate dehydrogenase (M1PDH) is linked to virulence and defense against host ROS stress fishersci.no. A knockout strain lacking functional M1PDH demonstrated reduced stress tolerance and virulence, suggesting that this compound metabolism is crucial for the pathogen's ability to cope with host-imposed stresses fishersci.no. Furthermore, this compound has been shown to enhance the sensitivity of Pseudomonas aeruginosa biofilms to antibiotics by preventing the formation of persister cells signalchemdx.com.
In insect-pathogenic fungi, such as Ophiocordyceps sinensis, this compound plays a critical role in mediating fungal infection and the mummification of insect larvae, potentially by promoting pseudohypha development and enhancing virulence uni.lu.
Compound Names and PubChem CIDs
Advanced Research on Mannitol S Fundamental Action Mechanisms Non Clinical Focus
Elucidation of Osmotic Gradient Phenomena and Associated Fluid Dynamics at the Cellular and Tissue Levels
Mannitol's primary mechanism of action is rooted in its ability to create an osmotic gradient. drugbank.compatsnap.comnih.gov As a metabolically inert sugar alcohol, when introduced into the bloodstream, it increases the osmolality of the plasma. drugbank.comderangedphysiology.com This elevated plasma osmolality creates a differential pressure across semipermeable membranes, such as the blood-brain barrier and cell membranes. uspharmacist.comnih.gov
At the cellular level, this osmotic gradient drives the movement of water from the intracellular and interstitial compartments into the intravascular space. nih.govyoutube.comthieme-connect.com This fluid shift effectively dehydrates tissues. nih.gov In the context of the brain, this leads to a reduction in brain tissue volume and, consequently, a decrease in intracranial pressure (ICP). drugbank.comnih.govnih.govsemanticscholar.org Studies have shown that This compound (B672) can decrease brain tissue water content and cerebrospinal fluid (CSF) volume, contributing to the reduction in ICP. nih.govsemanticscholar.org
Key Research Findings on this compound's Osmotic Effects:
| Finding | Implication |
| This compound elevates blood plasma osmolality. drugbank.com | Creates an osmotic gradient, drawing water from tissues. nih.gov |
| Reduces brain tissue water content. nih.gov | Decreases intracranial pressure. semanticscholar.org |
| Decreases cerebrospinal fluid (CSF) volume. nih.gov | Contributes to the reduction of intracranial pressure. |
| Initially expands plasma volume. youtube.com | Can transiently affect hemodynamics. |
| Acts as an osmotic diuretic in the kidneys. patsnap.compatsnap.com | Promotes excretion of water and helps maintain the osmotic gradient. |
Research on this compound's Influence on Fluid Viscosity and Microcirculatory Dynamics
Beyond its osmotic effects, this compound has been shown to influence blood rheology, specifically by reducing blood viscosity. northwestern.edunih.govnih.gov This hemorheological effect is thought to contribute to its therapeutic actions by improving microcirculatory dynamics. northwestern.edunih.govnih.gov
Studies have demonstrated that the administration of this compound leads to a decrease in whole-blood viscosity. northwestern.edunih.gov This reduction in viscosity is attributed to a decrease in hematocrit and an increase in erythrocyte (red blood cell) deformability. northwestern.edunih.gov The enhanced deformability of red blood cells allows them to navigate more easily through the narrow capillaries of the microcirculation, thereby improving tissue perfusion and oxygenation. thelaymedicalman.comnorthwestern.edunih.gov
Observed Effects of this compound on Blood Properties:
| Parameter | Effect |
| Whole-blood viscosity | Decreased northwestern.edunih.gov |
| Hematocrit | Decreased northwestern.edu |
| Erythrocyte deformability | Increased northwestern.edunih.gov |
| Cerebral blood flow | Enhanced due to reduced viscosity nih.gov |
Investigation of Free Radical Scavenging Pathways and Oxidative Stress Mitigation by this compound
This compound has been identified as an effective scavenger of free radicals, particularly hydroxyl radicals (•OH), which are highly reactive and can cause significant oxidative damage to biological molecules. nih.govtandfonline.comnih.govsemanticscholar.orgoup.com This antioxidant property is considered a secondary mechanism that contributes to its protective effects in various conditions associated with oxidative stress. patsnap.commdpi.com
Research has shown that this compound can directly interact with and neutralize hydroxyl radicals. tandfonline.com This scavenging activity helps to protect cells and tissues from the damaging effects of oxidative stress. nih.govnih.govsemanticscholar.orgoup.com For instance, in plant chloroplasts, this compound has been shown to protect thiol-regulated enzymes from inactivation by hydroxyl radicals. nih.govnih.gov Studies have also demonstrated that this compound can protect hyaluronic acid from degradation by reactive oxygen species (ROS), suggesting its potential to preserve the integrity of biological macromolecules. nih.govnih.gov
The mechanism of hydroxyl radical scavenging by this compound involves the donation of a hydrogen atom from one of its hydroxyl groups to the radical, thereby neutralizing it. aip.org While this compound is an effective scavenger of hydroxyl radicals, its activity against other reactive oxygen species, such as superoxide (B77818) radicals, appears to be less significant. roquette.com The antioxidant properties of this compound are believed to contribute to its organ-protective effects, although the relative importance of this mechanism compared to its osmotic effects is still a subject of investigation. mdpi.com
This compound's Antioxidant Activity Profile:
| Reactive Oxygen Species | Scavenging Efficacy |
| Hydroxyl Radical (•OH) | High nih.govtandfonline.comnih.govroquette.com |
| Superoxide Radical (O2•−) | Low to negligible roquette.com |
Cryoprotective Mechanisms of this compound in Biological and Pharmaceutical Systems
This compound is utilized as a cryoprotectant in the freeze-drying (lyophilization) of pharmaceutical formulations, particularly for stabilizing proteins and other biological materials. umn.eduresearchgate.net Its cryoprotective effects are attributed to several proposed mechanisms that help to mitigate the stresses associated with freezing and drying. umn.edu A key condition for this compound to act as a cryoprotectant is that it must remain in an amorphous (non-crystalline) state during the freezing process. umn.edu
The water replacement hypothesis posits that during the drying process, cryoprotectants like this compound can replace the water molecules that form a hydration shell around proteins and other macromolecules. umn.edu This is achieved through hydrogen bonding between the hydroxyl groups of this compound and the polar groups on the surface of the protein. By substituting for the essential water molecules, this compound helps to maintain the native conformation of the protein and prevent its denaturation during dehydration. umn.edu
According to the glass formation hypothesis, cryoprotectants can form a highly viscous, amorphous glassy matrix during freezing. researchgate.net This glassy state entraps the biological molecules, restricting their mobility and preventing them from unfolding or aggregating. umn.eduresearchgate.net While this compound has a tendency to crystallize, under certain conditions, such as rapid freezing or in the presence of crystallization inhibitors, it can be retained in an amorphous state, contributing to the formation of a protective glassy matrix. umn.edunih.gov
The water entrapment theory suggests that certain cryoprotectants can structure water molecules in a way that inhibits the formation of damaging ice crystals. While not a primary mechanism attributed to this compound, its presence can influence the crystallization behavior of water. It is important to note that the crystallization of this compound itself can generate mechanical stress and potentially destabilize biological structures, highlighting the importance of maintaining it in an amorphous state for effective cryoprotection. nih.govresearchgate.net
Mechanisms of Ice Crystal Growth Inhibition
The role of this compound in inhibiting the growth and recrystallization of ice crystals is a critical aspect of its function as a cryoprotectant. While extensive research has been conducted on the inhibition of this compound's own crystallization, the precise molecular mechanisms by which it hinders the growth of ice crystals are understood through broader studies of polyols and their interactions at the ice-water interface. The primary mechanisms are believed to involve disruption of the ice lattice through hydrogen bonding and steric hindrance.
Detailed Research Findings
Research into the ice recrystallization inhibition (IRI) properties of polyols, including sugar alcohols like this compound, has provided valuable insights into their mechanism of action. Studies comparing various polyols have shown that for carbohydrate-based inhibitors, the IRI activity is closely related to the concentration of hydroxyl (-OH) groups. This suggests that the fundamental mechanism is rooted in the ability of these molecules to interact with the ice crystal surface via hydrogen bonding.
One proposed mechanism is the adsorption of this compound molecules onto the surface of nascent ice crystals. The hydroxyl groups on the this compound molecule can form hydrogen bonds with the water molecules in the ice lattice. This adsorption disrupts the regular, ordered addition of new water molecules to the crystal face, thereby slowing or halting its growth. The effectiveness of this inhibition is influenced by the stereochemistry of the polyol, as the spatial arrangement of its hydroxyl groups determines how well it can fit into and interact with the specific crystal faces of ice.
Molecular dynamics simulations of similar polyols, such as glycerol (B35011), have shown that these molecules can competitively adsorb onto the ice crystal face, sometimes occupying the lattice sites of two or three water molecules. This competitive binding disrupts the symmetry of the ice crystal surface and physically obstructs the incorporation of new water molecules, thus inhibiting further growth. It is hypothesized that this compound acts through a similar mechanism, where its molecular structure allows for effective interaction with and disruption of the ice crystal lattice.
Furthermore, the presence of solutes like this compound in the unfrozen water fraction between ice crystals increases the viscosity of this solution. This increased viscosity reduces the diffusion of water molecules to the surface of the growing ice crystals, which is a critical step in the crystal growth process. By slowing down the movement of water molecules, this compound indirectly contributes to the inhibition of ice crystal growth.
The table below summarizes the key proposed mechanisms and the influential factors involved in the inhibition of ice crystal growth by polyols like this compound, based on available research.
| Mechanism of Inhibition | Key Influencing Factors | Supporting Evidence/Hypothesis |
| Competitive Adsorption | - Concentration of hydroxyl groups- Stereochemistry of the molecule | Polyol hydroxyl groups form hydrogen bonds with the ice lattice, disrupting the ordered addition of water molecules. jlu.edu.cn |
| Disruption of Ice Lattice | - Molecular size and shape | Adsorbed polyol molecules occupy water lattice sites, breaking the symmetry of the crystal face and preventing further growth. jlu.edu.cn |
| Increased Viscosity | - Solute concentration in the unfrozen phase | Higher concentration of polyols in the unfrozen water between ice crystals increases viscosity, slowing water molecule diffusion. nih.gov |
| Steric Hindrance | - Molecular structure and conformation | The physical presence of the polyol molecule at the ice-water interface blocks the access of water molecules to the crystal surface. |
It is important to note that while these mechanisms are well-supported for polyols in general, detailed molecular-level studies focusing specifically on the this compound-ice interface are limited. The collective evidence, however, strongly suggests that this compound's ability to inhibit ice crystal growth is a multifactorial process involving direct interaction with the ice surface and modification of the properties of the surrounding unfrozen water.
Mannitol in Material Science and Advanced Formulation Research
Mannitol's Role as an Excipient in Non-Clinical Formulations
This compound (B672) is extensively employed as an excipient in various non-clinical pharmaceutical formulations, contributing significantly to product stability, processability, and performance. nih.govdsmz.de
Function as a Bulking Agent in Lyophilized Preparations
In lyophilized (freeze-dried) preparations, this compound serves as a primary bulking agent, especially in formulations with low active pharmaceutical ingredient (API) concentrations, typically at most 1% weight/volume in the pre-lyophilization solution. blkcommodities.com Its role is crucial in providing structural integrity to the freeze-dried cake, preventing collapse and ensuring a uniform, acceptable appearance of the final product. dsmz.dewikipedia.org this compound's effectiveness as a bulking agent is largely attributed to its strong propensity to crystallize readily from aqueous solutions during the freeze-drying process. blkcommodities.comguidetopharmacology.org This crystallization property is vital for understanding the phase behavior of this compound during freezing and freeze-drying, which is critical for optimizing formulation and process parameters for lyophilized products. blkcommodities.com Furthermore, this compound acts as a cryoprotectant and stabilizer, safeguarding sensitive biological molecules, such as proteins and enzymes, from damage caused by ice crystal formation during the freezing stage of lyophilization. dsmz.deblkcommodities.com The physicochemical characteristics of this compound, including its non-hygroscopicity and high eutectic temperature, make it a preferred bulking agent compared to alternatives like glycine. wikipedia.org Three distinct anhydrous forms of this compound (α-, β-, and δ-mannitol), as well as this compound hemihydrate (MHH), have been identified in freeze-dried preparations. blkcommodities.com
Impact on Reconstitution Properties and Stability of Dried Formulations
Porosity of Freeze-Dried Products at Different this compound Concentrations wikipedia.org
| This compound Concentration (%) | Porosity (g/cm³) |
| 2.5 | 0.6442 ± 0.0013 |
| 5 | 0.6296 ± 0.0011 |
| 7.5 | 0.6132 ± 0.00048 |
| 10 | 0.5971 ± 0.0016 |
Conversely, the crystallization of this compound, especially when amorphous stabilizers are absent, can negatively affect protein stability by diminishing interactions between the protein and the excipient. fishersci.fimims.com Incomplete crystallization during the freezing step can also compromise the long-term stability of the product. wikipedia.org Despite these considerations, this compound generally exhibits excellent stability, resisting crystallization and contributing to the extended shelf life of drug formulations. nih.gov
Influence on Mechanical Properties and Tabletability of Formulations
To address these challenges, advanced manufacturing technologies have led to the development of new grades of this compound designed to enhance its performance as an excipient. These improved grades offer superior binding capabilities, quicker disintegration profiles, greater compressibility, and tighter particle size distribution ranges, thereby improving tabletability. fishersci.caparichemicals.com For instance, lyophilized this compound derived from lower concentrations has been shown to yield tablets with improved mechanical and dissolution properties. fishersci.be The polymorphic form of this compound also plays a crucial role in determining granule and tablet characteristics. The δ-polymorph of this compound, for example, offers excellent binding properties and increased compressibility, making it suitable for challenging formulations, particularly those processed via wet granulation. fishersci.bempg.de
Applications in Advanced Drug Delivery Systems (e.g., Osmotic-Controlled Release, Inhalation Carriers)
This compound's unique properties extend its utility to advanced drug delivery systems.
Osmotic-Controlled Release : this compound's osmotic characteristics are highly beneficial in osmotic-controlled release drug delivery systems. nih.gov In such systems, this compound acts as an osmotic agent within the drug reservoir, facilitating the controlled and sustained release of the active pharmaceutical ingredient over an extended period. nih.govsenescence.infonih.gov The osmotic pressure generated by this compound can be precisely tailored to achieve specific drug release profiles. nih.gov
Inhalation Carriers : this compound is also employed as a carrier in dry powder inhaler (DPI) formulations. nih.govmims.com Its inclusion in DPIs improves drug dispersion and lung deposition, ensuring efficient drug delivery throughout the respiratory system. nih.govmims.comdsmz.de For conditions like cystic fibrosis, inhaled this compound is known to enhance mucociliary clearance. nih.govecostore.comwikipedia.org The formation of a crystalline this compound structure during the freezing process can contribute to enhanced powder stability in DPIs. wikipedia.org Furthermore, the combined use of this compound with other excipients, such as leucine, has demonstrated enhanced stability and improved aerodynamic performance in nanocrystal-based dry powder inhalers. dsmz.de
This compound in Co-crystallization Research
Co-crystallization research involving this compound focuses on leveraging crystal engineering approaches to modify and enhance the physicochemical properties of pharmaceutical materials.
Methodologies for this compound Co-crystal Formation
Co-crystallization is a recognized strategy for improving the stability of moisture-sensitive drugs. fishersci.com this compound has been successfully co-crystallized with various compounds, notably with calcium chloride (CaCl₂). conicet.gov.arfishersci.se
Common methodologies employed for the formation of this compound co-crystals include:
Slurry Method : This technique involves suspending the components in a solvent, allowing for co-crystal nucleation and growth. conicet.gov.arfishersci.se
Solvent Evaporation Method : In this method, co-crystals are formed as the solvent evaporates from a solution containing the components. conicet.gov.arfishersci.se
Grinding in Solid State : Co-crystals can also be produced by grinding a mixture of crystalline starting materials in a solid state. This method is effective when the melting points of the constituent compounds are sufficiently close, typically less than approximately 30°C, and ideally less than 20°C. fishersci.ca This process can often be carried out at room temperature. fishersci.ca
Research has shown that co-crystallization of this compound with CaCl₂ results in a co-crystal (this compound·CaCl₂·2H₂O) that forms an infinite coordination network. fishersci.se This co-crystal exhibits improved tabletability compared to β-mannitol, demonstrating approximately a 2-fold increase in tensile strength and a 3-fold reduction in the minimum compaction pressure required to induce lamination. fishersci.se
Tabletability Improvement of this compound·CaCl₂·2H₂O Co-crystal vs. β-Mannitol fishersci.se
| Property | Improvement Factor (Co-crystal vs. β-Mannitol) |
| Tensile Strength | ~2-fold increase |
| Minimum Compaction Pressure for Lamination | ~3-fold increase |
Structural Analysis and Characterization of this compound Co-crystals
This compound is known to exist in multiple polymorphic forms (α, β, and δ) and a hemihydrate form, each possessing distinct solid-state properties such as dissolution, hygroscopicity, and compression characteristics mdpi.comgoogle.comresearchgate.net. The β-mannitol form is thermodynamically stable under ambient conditions, while α and δ forms are metastable but can be crystallized in large quantities and are durable mdpi.comgoogle.com. The control of these polymorphs is crucial as transitions between different solid-state arrangements can alter the material's properties for specific applications mdpi.com.
Co-crystallization, a technique that involves forming a crystalline material composed of two or more neutral molecules in a crystal lattice, is employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients without altering their chemical structure researchgate.netacs.org. Structural analysis of this compound co-crystals often involves techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and thermal analysis (e.g., differential scanning calorimetry, DSC, and thermogravimetric analysis, TGA) researchgate.netresearchgate.netnih.gov.
For instance, a co-crystal of this compound with calcium chloride (CaCl₂) and water, forming this compound·CaCl₂·2H₂O, has been characterized. This co-crystal exhibits a metal-organic framework (MOF) structure where Ca²⁺ ions are linked by this compound molecules through an infinite coordination network researchgate.netnih.gov. The unit cell of this compound hemihydrate (C₆H₁₄O₆·0.5H₂O) crystallizes in space group P1 and contains two dissimilar D-mannitol molecules and one water molecule, forming a hydrogen bonding pattern distinct from anhydrous polymorphs researchgate.netnih.gov. Hirshfeld surface analysis and molecular dynamics simulations have been used to study this compound's crystal packing and solvation nature in different solvents, revealing a direct link between solution speciation and crystal structure rsc.org.
Modification of Material Properties through this compound Co-crystallization
Co-crystallization with this compound can significantly enhance various material properties, particularly mechanical properties, solubility, and stability researchgate.netacs.orgijper.org. The formation of co-crystals does not chemically alter the primary compound but can improve its physicochemical attributes researchgate.net.
A notable example is the this compound·CaCl₂·2H₂O co-crystal, which demonstrated improved tabletability compared to β-mannitol, showing approximately a 2-fold increase in tensile strength and a 3-fold reduction in lamination tendency researchgate.netnih.gov. This improvement is attributed to higher bonding strength resulting from stronger intermolecular interactions within the co-crystal structure researchgate.netnih.gov. The reduced lamination tendency is linked to lower in-die elastic recovery of the co-crystal compared to β-mannitol nih.gov.
This compound's non-hygroscopic nature and high solubility also make it an effective co-former for improving the solubility and dissolution rates of poorly soluble compounds spipharma.commdpi.com. It can be used in crystal-in-crystal solid dispersions to accelerate drug release, maintaining physical stability due to its crystalline nature spipharma.comacs.org. The ability of co-crystals to reduce lattice strength and enhance solvent affinity contributes to increased aqueous solubility ijper.org.
The mechanical properties of this compound itself, including its compressibility, are influenced by its polymorphic form. This compound modification III (δ-mannitol) exhibits superior compressibility compared to modification I (β-mannitol) and II (α-mannitol), making it advantageous for direct compression tableting mdpi.comgoogle.com. The variability in this compound's material attributes, such as primary crystal size and specific surface area, can significantly impact mechanical performance, including ejection force and residual radial die-wall stresses, which can lead to tablet defects like chipping during compression pharmaexcipients.com.
Table 1: Physicochemical Properties of D-Mannitol Polymorphs mdpi.com
| Property | β-Mannitol | δ-Mannitol | α-Mannitol |
| Stability | Stable | Metastable | Metastable |
| Compressibility | Good | Superior | Good |
| Hygroscopicity | Low | Low | Low |
| Melting Point (°C) | 166 | 159 | 165 |
| Dissolution Rate (relative) | Moderate | High | Moderate |
This compound as a Scaffold in Biomaterial Development
This compound's properties, including its water solubility and biocompatibility, render it a valuable component in the development of biomaterials, particularly as a porogen and a molecular scaffold in organic synthesis.
Utilization as a Porogen in Fabricating Porous Scaffolds
Porous scaffolds are critical in tissue engineering, providing a three-dimensional environment that mimics the extracellular matrix, facilitating cell attachment, growth, differentiation, and nutrient transport frontiersin.orgjabonline.innih.gov. This compound is widely employed as a porogen (a pore-forming agent) due to its water solubility, which allows for its easy removal from a solidified matrix, leaving behind interconnected pores nih.govgoogle.comnih.gov.
The solvent casting and particulate leaching method is a common technique where a polymer solution is mixed with porogen particles, and after solvent evaporation, the porogen is leached out with water to create a porous structure jabonline.innih.gov. This compound particles, typically ranging from 100 to 1500 micrometers, can be used to control the pore size and interconnectivity of the scaffold google.com.
In bone tissue engineering, this compound has been incorporated into calcium phosphate (B84403) cement (CPC) to create macroporous scaffolds nih.govnist.gov. For instance, a novel self-setting, this compound-containing CPC encapsulating human umbilical cord mesenchymal stem cells (hUCMSCs) was developed for bone regeneration. The addition of this compound significantly increased the pore volume fraction of the hUCMSC-encapsulating construct from 49% to 64% nih.govnih.gov. This increased porosity enhances nutrient and osteogenic media transport, leading to higher alkaline phosphatase (ALP) and osteocalcin (B1147995) (OC) expressions and improved mineralization by encapsulated hUCMSCs nih.govnih.gov.
Table 2: Impact of this compound as Porogen in CPC Scaffolds nih.govnih.gov
| Scaffold Composition | Porosity (%) | Flexural Strength (MPa) | Mineralization Increase (Fold at 14 days) |
| CPC + hUCMSCs | 49 | 0.3 | 1 |
| CPC + hUCMSCs + this compound + Fibers | 64 | 2.0 | 8 |
Applications in Tissue Engineering Scaffolds for Regeneration
This compound-containing scaffolds have shown promise in various tissue regeneration applications, particularly in bone tissue engineering. The macropores created by this compound facilitate cell migration and tissue ingrowth, which are essential for effective regeneration nih.govnist.gov.
In the context of bone regeneration, self-setting calcium phosphate cements incorporating this compound as a porogen have been developed to create strong, macroporous, and biomimetic scaffolds suitable for stem cell delivery nist.gov. These scaffolds support the attachment, proliferation, and osteogenic differentiation of mesenchymal stem cells, including those from human umbilical cords nih.govnih.govnist.gov. The mechanical properties of these scaffolds, such as flexural strength, are crucial for load-bearing tissues like bone nih.gov. While increased porosity from this compound can sometimes reduce scaffold strength, the co-incorporation of fibers can compensate for this, resulting in constructs with higher porosity without compromising mechanical integrity nih.gov.
This compound-derived scaffolds also contribute to tissue engineering by allowing for tailored macropore formation rates, which can be matched to bone healing rates nih.gov. This is achieved by combining fast- and slow-dissolution porogens. Such resorbable, fast-setting, and strong CPC scaffolds are valuable for orthopedic and craniofacial repairs nih.gov.
Development of this compound-Derived Molecular Scaffolds in Organic Synthesis
Beyond its role in biomaterials, this compound serves as a valuable chiral building block and molecular scaffold in organic synthesis, owing to its inherent chirality and multiple hydroxyl groups researchgate.netnih.gov. Its symmetrical structure allows for selective functionalization, making it a convenient starting material for synthesizing complex chiral molecules researchgate.netblucher.com.br.
This compound-derived compounds have been utilized as chiral auxiliaries in asymmetric synthesis ontosight.ai. For example, 1,2,5,6-O-dicyclohexylidene-D-mannitol, a derivative of D-mannitol with cyclohexylidene groups, has been explored as a building block for complex molecules in pharmaceutical chemistry and as a precursor for porous materials in materials science ontosight.ai.
Furthermore, D-mannitol can be cyclized and modified to yield various molecular scaffolds. Dehydration of D-mannitol, for instance, can lead to derivatives like 2,5-anhydro-D-glucitol, which are potential precursors for C-nucleoside synthesis blucher.com.brblucher.com.br. Researchers have synthesized highly functionalized sugar templates from D-(+)-mannitol, which can be immobilized on solid supports and modified to create conformationally constrained fused oxacycles through solid-phase ring-closing metathesis acs.orgnih.govtandfonline.com. These this compound-derived scaffolds offer diversity points for the generation of libraries of bioactive compounds tandfonline.com.
The use of D-mannitol as a platform from the chiral pool allows for the synthesis of densely functionalized chiral molecules through reactions like organocatalytic Michael addition to this compound-derived enantiopure nitroalkenes nih.gov. This highlights this compound's versatility as a renewable resource for green chemistry and sustainable synthesis of advanced organic compounds nih.gov.
Table 3: this compound-Derived Scaffolds and their Synthetic Applications
| This compound Derivative / Scaffold Type | Key Application in Organic Synthesis | Reference |
| 1,2,5,6-O-dicyclohexylidene-D-mannitol | Chiral auxiliary, building block for complex molecules | ontosight.ai |
| 2,5-anhydro-D-glucitol | Precursor for C-nucleoside synthesis | blucher.com.brblucher.com.br |
| Fused Oxacycles | Combinatorial scaffolds for bioactive compounds | acs.orgnih.govtandfonline.com |
| Enantiopure Nitroalkenes | Synthesis of densely functionalized chiral molecules | nih.gov |
Analytical Methodologies and Characterization Techniques for Mannitol Research
Chromatographic Techniques for Mannitol (B672) Quantification and Separation
Chromatographic techniques are indispensable for separating this compound from complex matrices and quantifying its concentration due to their high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantitative determination and separation of this compound from other sugar alcohols and carbohydrates. Various HPLC methods have been developed, often employing specific column types and mobile phases to achieve optimal separation.
One established HPLC method for sugar alcohol analysis, including D-mannitol, xylitol, and D-sorbitol in food samples, utilizes a separation column packed with polystyrene cation exchange resin of the sulfonic acid type. Pure distilled water serves as the mobile phase, with a flow rate of 0.85 mL/min and a column oven temperature of 50°C. This setup effectively separates these sugar alcohols from each other, as well as from erythritol (B158007) and other sugars like sucrose (B13894), D-glucose, D-xylose, and D-fructose. Recovery rates for spiked food samples such as orange juice, yogurt, chewing gum, and milk exceeded 91%, with coefficients of variance below 3.1%. For more challenging matrices like biscuits, a triple extraction process with 80% ethanol (B145695) was necessary to achieve recoveries exceeding 82%. jst.go.jpnih.gov
Another application of HPLC involves the determination of urinary lactulose (B1674317) and this compound, often used in intestinal permeability testing. A robust HPLC assay has been developed using a Shimadzu HPLC system with an Aminex HPX87C column and refractive index detection. This method achieves chromatographic separation of lactulose and this compound at a flow rate of 0.3 mL/min, 858 psi, and 60°C, with lactulose and this compound eluting at 5.7 and 10.1 min, respectively. The calibration curves for both sugars demonstrated linearity up to 500 µg/mL. The limit of detection in standard solutions was 4 µg/mL, and in spiked urine samples, it was 15 µg/mL. The intra-assay and inter-assay coefficients of variation for this compound were between 2.5–4.4% and 2.8–3.9%, respectively. nih.gov
Further advancements include Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for determining urinary lactulose/mannitol. This method utilizes ethylene (B1197577) bridged hybrid amide columns, achieving efficient chromatographic separation of the two sugars in 5 minutes, significantly faster than previous 15-minute methods. The limit of quantification for this compound was 10 µg/mL, with linearity extending up to 1000 µg/mL. The within-run precision and accuracy for this compound ranged from 0.7% to 2.9% and 97.2% to 101.2%, respectively, while between-run precision and accuracy ranged from 1.9% to 4.7% and 94.8% to 97.5%. Recovery rates for both lactulose and this compound exceeded 90.2%. mdpi.com
Table 1: HPLC Parameters and Performance for this compound Analysis
| Column Type | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | Recovery (%) | CV (%) (Intra/Inter-assay) | Reference |
| Polystyrene cation exchange resin (sulfonic acid type) | Distilled water | 0.85 | 50 | Not specified | Not specified | Not specified | >91 | <3.1 | jst.go.jpnih.gov |
| Aminex HPX87C | Water | 0.3 | 60 | 10.1 | up to 500 | 4 (std), 15 (urine) | Not specified | 2.5–4.4 / 2.8–3.9 | nih.gov |
| Ethylene bridged hybrid amide (UPLC-MS/MS) | Not specified | Not specified | Not specified | 5 (total separation) | up to 1000 | 2 (LOD), 10 (LOQ) | >90.2 | 0.7–2.9 / 1.9–4.7 | mdpi.com |
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a highly sensitive technique for this compound determination, particularly in complex biological matrices. Due to the non-volatile nature of polyols like this compound, derivatization is typically required before GLC analysis.
A sensitive and reliable GC-MS method has been developed for determining this compound levels in human brain tissues. In this method, this compound is extracted with a 10% trichloroacetic acid solution, followed by washing the supernatant with tert.-butyl methyl ether for neutralization and removal of other organic compounds. This compound is then derivatized with 1-butaneboronic acid. For quantification, selected ion monitoring (SIM) at m/z 127 and 253 for this compound, and m/z 127 for the erythritol internal standard, are used. Calibration curves were linear in the concentration range of 0.2 to 20 µ g/0.1 g, with correlation coefficients exceeding 0.99. The lower detection limit for this compound in distilled water was 1 ng/0.1 g. The precision of this method, examined at 2 and 20 µ g/0.1 g, showed relative standard deviations ranging from 0.8% to 8.3%. nih.gov
Another GLC method for simultaneous determination of lactulose and this compound in urine involves derivatization with a mixture of pyridine, N,O-bis(trimethylsilyl)-acetamide, and chlorotrimethylsilane. Internal standards like methyl α-D-glucopyranoside for this compound estimation and sucrose for lactulose estimation are added. GLC analysis, corrected with these internal standards, yielded low coefficients of variation (4.78% for standard solution alone and 2.92% when added to urine). The limit of detection for the GLC assay was 15 µg. psu.edu
Table 2: GLC Parameters and Performance for this compound Analysis
| Derivatization Agent | Internal Standard | Detection Method | Linearity Range (µ g/0.1 g) | LOD (ng/0.1 g) | RSD (%) | Recovery (%) | Reference |
| 1-butaneboronic acid | Erythritol | GC-MS (SIM) | 0.2 – 20 | 1 | 0.8–8.3 | Not specified | nih.gov |
| Pyridine, N,O-bis(trimethylsilyl)-acetamide, chlorotrimethylsilane | Methyl α-D-glucopyranoside, Sucrose | GLC | Not specified | 15 µg | 2.92–4.78 | 97.2 | psu.edu |
Anion-Exchange Chromatography with Pulsed Amperometric Detection
Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and quantification of carbohydrates and sugar alcohols, including this compound, particularly in complex matrices like food samples and biological fluids. This method is highly sensitive and does not typically require derivatization.
HPAEC-PAD has been successfully employed for the analysis of this compound in fractions collected after discontinuous chromatography, where water was used as a mobile phase and a combination of sodium chloride and hydroxide (B78521) for sorbent regeneration. This technique allowed for the successful isolation of pure this compound fractions. doaj.orgagriculturejournals.czcabidigitallibrary.org
The International Commission for Uniform Methods of Sugar Analysis (ICUMSA) has an official method (GS8-26:2013) for the determination of this compound, glucose, fructose (B13574), sucrose, and raffinose (B1225341) in beet brei extracts and beet juices by HPAEC-PAD. This method serves as an alternative to enzymatic methods for this compound determination, particularly as an indicator of dextran-formation in beet processing. While amino acids can interfere, a pre-treatment for their removal is recommended for samples with high amino acid content. For this compound contents in raw juice ranging from 30 mg/L to 200 mg/L, the mean repeatability limit (P=95%) was estimated to be 11%, and the reproducibility limit (P=95%) was 26% of the determined mass concentration value. icumsa.org
A HPAEC-PAD method has also been established for the simultaneous determination of this compound, monosaccharides (galactose, glucose, mannose, fructose), and lactulose in mouse urine. Samples are centrifuged and filtered to eliminate proteins. The analysis is performed on a CarboPac™ PA1 column using gradient elution with water and 250 mmol/L sodium hydroxide as the mobile phase. All six carbohydrates showed good linear relationships (0.988 ≤ r² ≤ 0.999) in the range of 0.1 to 5.0 mg/L. Recoveries ranged between 95.5% and 104.2%, and limits of detection were between 0.0013 and 0.0048 mg/L. This method is noted for its accuracy, speed, and simplicity, enabling simultaneous analysis of multiple carbohydrates. chrom-china.com
Table 3: HPAEC-PAD Parameters and Performance for this compound Analysis
| Column Type | Mobile Phase | Linearity Range (mg/L) | LOD (mg/L) | Recovery (%) | Repeatability/Reproducibility (%) | Reference |
| Not specified (for isolation) | Water, NaCl, NaOH (regeneration) | Not specified | Not specified | Not specified | Not specified | doaj.orgagriculturejournals.czcabidigitallibrary.org |
| Not specified (ICUMSA GS8-26) | Not specified | 30 – 200 | Not specified | Not specified | 11% (repeatability), 26% (reproducibility) | icumsa.org |
| CarboPac™ PA1 | Water, 250 mmol/L NaOH (gradient elution) | 0.1 – 5.0 | 0.0013–0.0048 | 95.5–104.2 | Not specified | chrom-china.com |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique particularly well-suited for the separation of highly polar and hydrophilic compounds, including this compound. It utilizes aqueous-organic solvent mobile phases with a high organic solvent fraction and a hydrophilic stationary phase.
HILIC has been demonstrated for the separation of both active and inactive ingredients in pharmaceutical formulations, including this compound. An evaporative light-scattering detector (ELSD) is often employed with HILIC, providing direct detection of excipients and inorganic salts that lack UV chromophores. Analyses of pharmaceutical formulations using optimized isocratic HILIC-ELSD methods have shown efficient separation of components like gemcitabine, this compound, and sodium cation using a TSK-Gel Amide 80 column. The method has been validated for this compound content, demonstrating its quantitative potential with thorough validation parameters including linearity, accuracy, specificity, solution stability, repeatability, and intermediate precision. nih.govresearchgate.net
HILIC-ELSD is also widely used for the analysis of monosaccharides and oligosaccharides. The mobile phase in HILIC-ELSD typically contains buffers, such as ammonium (B1175870) formate, which are necessary for ELSD compatibility. This method offers the advantage of not requiring sample derivatization, unlike fluorometric detection. It also allows for the separation of sugar isomers, including mannose and this compound. muni.cz
Table 4: HILIC Parameters and Performance for this compound Analysis
| Column Type | Mobile Phase (Organic/Aqueous) | Detector | Separation Efficiency (N) | Linearity | Reference |
| TSK-Gel Amide 80 | Acetonitrile/Aqueous | ELSD | 13,000 (k=2.5) | Validated | nih.govresearchgate.net |
| HILIC-ZIC® | Aqueous/Organic | MS/MS | Efficient separation | Linear | medrxiv.org |
Spectroscopic and Spectrophotometric Approaches for this compound Analysis
Spectroscopic and spectrophotometric methods offer alternative or complementary approaches for this compound analysis, particularly when direct detection is possible or enzyme-based reactions can be utilized to generate a measurable signal.
UV Spectrophotometry, including Enzyme-Based Methods
Direct UV spectrophotometry for this compound is generally not feasible due to the absence of a chromophore in its chemical structure, meaning it does not absorb light in the UV-visible range. innovareacademics.ininnovareacademics.in However, enzyme-based methods coupled with UV spectrophotometry provide a highly effective and specific means for this compound quantification.
The principle of enzyme-based UV spectrophotometry for this compound relies on the enzymatic conversion of this compound into a product that can be detected by UV absorbance. A common approach involves the oxidation of D-mannitol by this compound dehydrogenase (ManDH) in the presence of nicotinamide-adenine dinucleotide (NAD+). This reaction produces D-fructose and reduced nicotinamide-adenine dinucleotide (NADH). The amount of NADH formed is stoichiometric with the initial amount of D-mannitol and can be measured by the increase in absorbance at 340 nm, as NADH absorbs light in this UV region. innovareacademics.innih.govlibios.fr
Several microorganisms, including Pseudomonas fluorescens, Rhodobacter sphaeroides, Thermotoga maritima, and Thermotoga neapolitana, are known to produce this compound dehydrogenase, which can be utilized in these assays. innovareacademics.in
Research findings highlight the applicability of these enzyme-based UV spectrophotometric methods across various sample types:
Serum Samples (dogs): Using Lactobacillus brevis as the enzyme source, this compound has been determined in serum samples at 340 nm. innovareacademics.in
Urine Samples: Lactobacillus brevis or Leuconostoc mesenteroides have been employed for this compound determination in urine at 340 nm. innovareacademics.in
Polysaccharides and Glycoproteins: this compound determination in these complex matrices has been achieved using Agaricus bisporus as the enzyme source at 340 nm. innovareacademics.in
Human Serum: A photometric assay for this compound in human blood or serum involves deproteinization with trichloroacetic acid, followed by incubation of the supernatant with NAD+ and this compound 2-dehydrogenase. The NADH formed is determined photometrically at 340 nm. This assay has a detection limit of 0.05 mmol/L, a linear range up to approximately 3 mmol/L, and analytical recovery close to 100%. Inter-assay variation coefficients were 12.1%, 6.7%, and 4.9% at analyte concentrations of 0.48, 1.38, and 3.48 mmol/L, respectively. The method showed high specificity, with D-fructose being the only significant inhibitor at high concentrations, and EDTA strongly affecting the enzymatic reaction. nih.gov
The smallest differentiating absorbance for the enzymatic assay is typically 0.005 absorbance units, corresponding to 0.17 mg/mL of D-mannitol sample solution at a maximum sample volume of 2.00 mL. The detection limit is approximately 0.50 mg/L, derived from an absorbance difference of 0.015 with a maximum sample volume of 2.00 mL. The assay is generally linear over the range of 5 to 75 µg of D-mannitol per assay. libios.fr
Table 5: Enzyme-Based UV Spectrophotometry for this compound Analysis
| Enzyme Source | Wavelength (nm) | Application | LOD (mmol/L) | Linearity Range (mmol/L) | Recovery (%) | Inter-assay CV (%) | Reference |
| Lactobacillus brevis | 340 | Dog Serum Samples | Not specified | Not specified | Not specified | Not specified | innovareacademics.in |
| Lactobacillus brevis or Leuconostoc mesenteroides | 340 | Urine | Not specified | Not specified | Not specified | Not specified | innovareacademics.in |
| Agaricus bisporus | 340 | Polysaccharides & Glycoproteins | Not specified | Not specified | Not specified | Not specified | innovareacademics.in |
| This compound 2-dehydrogenase | 340 | Human Serum | 0.05 | up to ~3 | ~100 | 4.9–12.1 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and molecular structures within a compound. For this compound, IR spectroscopy provides characteristic absorption peaks corresponding to its hydroxyl (-OH) and carbon-hydrogen (-CH) stretching vibrations, as well as carbon-oxygen (C-O) stretching.
Research indicates that the IR spectrum of this compound typically features a strong peak around 3399 cm⁻¹ to 3405.63 cm⁻¹ attributed to O-H stretching vibrations researchgate.netmdpi.com. C-H stretching vibrations are observed around 2949 cm⁻¹ to 2956 cm⁻¹ and 2903 cm⁻¹ researchgate.netmdpi.com. Peaks related to C-O stretching are commonly found at 1082 cm⁻¹ and 1019 cm⁻¹, or in the range of 1053 cm⁻¹ to 1077.64 cm⁻¹ researchgate.netmdpi.com. Additionally, C-H deformation vibration modes in -CH₂ can be seen at 1421 cm⁻¹, while O-H deformation vibration peaks in -CH₂OH and -CHOH are observed at 1289 cm⁻¹ and 1082 cm⁻¹, respectively. An H deformation vibration peak in OH is noted at 630 cm⁻¹ mdpi.com.
IR spectroscopy can also be used to differentiate between this compound polymorphs, as changes in crystal structure can influence the hydrogen bonding network and, consequently, the IR spectrum, particularly in the 1100-1500 cm⁻¹ range nih.gov. The conversion of the β-phase to the α-phase upon recrystallization from a melt can lead to noticeable changes in the IR spectrum aimspress.com. Furthermore, the appearance of new peaks in the range of 1730 cm⁻¹ to 1645 cm⁻¹ can indicate the presence of C=O double bonds (carbonyl groups), suggesting oxidation of alcoholic groups, especially after thermal treatments aimspress.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., H1 NMR, 13C-NMR for Metabolic Profiling)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental technique for elucidating the molecular structure and conformation of this compound. While the provided search results did not yield specific detailed research findings on ¹H NMR or ¹³C NMR for metabolic profiling of this compound, these techniques are broadly applicable for such purposes in carbohydrate chemistry.
In general, ¹H NMR would provide information on the proton environments within the this compound molecule, with distinct signals for each chemically unique proton. Given this compound's symmetrical structure (D-mannitol is a hexitol (B1215160) with six hydroxyl groups), the ¹H NMR spectrum would reflect this symmetry. ¹³C NMR, on the other hand, would reveal the different carbon environments. For metabolic profiling, NMR can be used to identify and quantify this compound in biological samples, track its synthesis or degradation pathways, and investigate its interactions with other biomolecules by observing changes in chemical shifts and coupling patterns. For instance, ¹³C-NMR has been used to characterize branched copolymers involving D-mannitol, confirming the successful incorporation and structure of the this compound component mdpi.comnih.gov.
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the thermal properties of this compound, including its melting behavior, crystallization, glass transition, and thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time, providing critical data on phase transitions and thermal events. This compound exhibits distinct thermal behaviors that are well-characterized by DSC.
D-Mannitol's melting point and enthalpy of fusion are key properties determined by DSC. Studies have shown that D-mannitol typically begins to melt around 162.15°C, reaching a peak at 167.8°C, with an enthalpy of fusion reported as 326.8 J g⁻¹ at a heating rate of 10°C min⁻¹ scialert.netscialert.net. The melting temperature can slightly vary from 165 °C to 168 °C, and melting enthalpy values range from 246 kJ/kg to 338 kJ/kg depending on the source and experimental conditions aimspress.com.
DSC is also crucial for studying this compound's crystallization behavior and polymorphism. When cooled from its molten state, D-mannitol can easily crystallize americanlaboratory.com. Amorphous this compound, often obtained through rapid cooling or specific drying methods, can undergo cold crystallization upon heating above its glass transition temperature (Tg) americanlaboratory.combiopharmagroupcdmo.com. For instance, modulated DSC (mDSC) analysis of amorphous this compound has shown a crystallization event at -26.5°C with a peak at -23.5°C biopharmagroupcdmo.com. The glass transition temperature (Tg) of D-mannitol is a critical parameter in formulation development, although obtaining a well-defined Tg can be challenging due to immediate cold crystallization after the glass transition americanlaboratory.com.
DSC is also used to identify different this compound polymorphs (α, β, and δ), as they exhibit distinct melting profiles. For example, δ-mannitol shows melting between 150 and 158 °C, followed by solidification to β- and/or α-mannitol and subsequent melting of these forms researchgate.net. The technique is also applied to study the effect of additives on this compound crystallization in frozen solutions, with salts like sodium chloride found to significantly retard crystallization nih.gov.
Table 1: Representative DSC Data for D-Mannitol
| Property | Value | Conditions/Notes | Source |
| Melting Onset | 162.15°C | Heating rate 10°C min⁻¹ | scialert.netscialert.net |
| Melting Peak | 167.8°C | Heating rate 10°C min⁻¹ | scialert.netscialert.net |
| Enthalpy of Fusion | 326.8 J g⁻¹ (326.8 kJ kg⁻¹) | Heating rate 10°C min⁻¹ | scialert.netscialert.net |
| Decomposition Onset | 300.15°C | TG-DTG curves | scialert.netscialert.net |
| Amorphous Tg | -34.8°C (onset) | Formulation with glycine, leading to crystallization at -34.1°C biopharmagroupcdmo.com | |
| δ-Mannitol Melting | 150-158°C | Followed by recrystallization to β/α forms | researchgate.net |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and decomposition behavior.
For D-mannitol, TGA studies reveal its thermal stability and decomposition characteristics. D-Mannitol generally remains stable below approximately 270°C to 300.15°C scialert.netscialert.netresearchgate.net. Beyond this temperature, it begins to lose mass due to thermal decomposition scialert.netscialert.net. The decomposition typically occurs in one prominent mass loss stage scialert.netscialert.net. The rate of mass loss often reaches a maximum around 365°C, with almost all mass lost by approximately 397°C to 500°C scialert.netscialert.netresearchgate.net. For instance, a rapid mass loss after 295°C has been observed, attributed to polymer decomposition with a total weight loss of 98% by 500°C researchgate.net.
TGA is also employed to assess the thermal stability of this compound in various formulations, such as nano-enhanced phase change materials, where the decomposition temperature can be extended with the addition of certain nanoparticles mdpi.comepa.gov. Studies on highly branched poly(adipic anhydride-co-mannitol adipate) also utilize TGA to investigate the thermal degradation of the copolymers, revealing multi-stage decomposition and an improved thermal stability with increased this compound content mdpi.comnih.gov.
X-ray Diffraction (XRD) for Polymorphism and Crystal Structure Characterization
X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is a primary technique for characterizing the crystalline phases, polymorphism, and crystal structure of this compound. This compound is known to exist in several polymorphic forms (α, β, and δ), each with unique crystal structures and physicochemical properties mdpi.comresearchgate.net.
XRPD is crucial for identifying these different crystal forms and quantifying their presence in samples mdpi.comnih.govnih.gov. The β form of this compound, which is often the most stable, is typically identified by characteristic peaks at 2θ values of 10.4°, 14.56°, and 16.74° mdpi.comresearchgate.net. The α form shows peaks at 13.64° and 17.18°, while the δ form is characterized by a peak at 9.7° mdpi.com.
The crystal structure of anhydrous δ-D-mannitol has been solved from high-resolution synchrotron X-ray powder diffraction data, revealing a monoclinic symmetry with space group P2₁, and specific unit cell parameters (a=5.08941(5) Å, b=18.2504(2) Å, c=4.91702(5) Å, and β=118.303(2)°) cambridge.orgicdd.com. The hydrogen bonding pattern in δ-D-mannitol is significantly different from the α and β forms cambridge.org.
XRD is also used to study the crystallization of this compound from frozen solutions, where this compound hydrate (B1144303) and anhydrous polymorphs can emerge nih.govicdd.com. The technique can confirm the polymorphic modification of this compound in freeze-dried formulations, with the δ-polymorph frequently observed regardless of the freeze-drying protocol researchgate.net. Challenges in quantitative XRPD analysis of this compound polymorphs can arise from preferred orientation effects due to their needle-like morphology, which can be minimized by sample rotation and reducing particle size nih.gov.
Table 2: Characteristic XRD Peaks for this compound Polymorphs
| Polymorph | Characteristic 2θ Peaks (approximate) | Source |
| β-Mannitol | 10.4°, 14.56°, 16.74°, 23.45°, 29.48° | mdpi.comresearchgate.net |
| α-Mannitol | 13.64°, 17.18° | mdpi.com |
| δ-Mannitol | 9.7° | mdpi.com |
Microscopic and Imaging Techniques (e.g., Scanning Electron Microscopy for Morphology)
Microscopic and imaging techniques, particularly Scanning Electron Microscopy (SEM), are vital for visualizing the morphology, surface characteristics, and particle size of this compound. These visual insights complement data obtained from other analytical methods.
SEM images reveal significant differences in the morphology of this compound depending on its processing and crystallization conditions. Pure this compound typically presents as columnar or prismatic rod-shaped particles, or irregular sticks ugm.ac.idjapsonline.comresearchgate.net. However, spray-drying processes can alter this morphology considerably. For instance, spray-dried this compound can exhibit spherical, rough, or shriveled particles with multiple surface indentations, depending on parameters like outlet temperature ugm.ac.idepa.govilasseurope.orgnih.govmdpi.com. Low outlet temperatures during spray drying can lead to particles with a coarse crystalline surface, where individual prismatic rods are distinguishable. Higher drying temperatures, conversely, may result in smoother surfaces or shriveled particles of irregular shape epa.govilasseurope.org.
SEM is also used to observe the effects of various treatments on this compound's morphology, such as the formation of surface gaps or pores in mesoporous this compound produced with templating agents ugm.ac.id. It can also show particle fragmentation after high-pressure measurements, indicating the brittle nature of crystalline this compound researchgate.net. When this compound is co-processed with other substances, SEM can illustrate how its morphology changes within a mixture or solid dispersion, differentiating it from the original forms japsonline.com.
Future Research Directions and Emerging Paradigms for Mannitol
Exploration of Novel Biosynthesis Pathways and Advanced Enzyme Engineering
The industrial production of mannitol (B672) has traditionally relied on the chemical hydrogenation of fructose (B13574). However, biotechnological routes using microbial fermentation are gaining prominence due to their potential for sustainability and milder reaction conditions. Future research is focused on discovering and engineering novel biosynthetic pathways and enzymes to enhance the efficiency and yield of microbial this compound production.
A primary pathway for this compound biosynthesis in many microorganisms, including lactic acid bacteria, involves the reduction of fructose-6-phosphate (B1210287) to this compound-1-phosphate by This compound-1-phosphate dehydrogenase (MPDH) , followed by the dephosphorylation of this compound-1-phosphate to this compound. Metabolic engineering strategies have been employed to optimize this pathway. For instance, in Lactococcus lactis, overexpression of the mtlD gene, which codes for MPDH, has been shown to increase this compound production. This effect is further enhanced in strains deficient in lactate dehydrogenase (LDH), which redirects carbon flux towards this compound synthesis.
Another key enzyme is This compound dehydrogenase (MDH) , which catalyzes the direct conversion of fructose to this compound. Advanced enzyme engineering efforts are aimed at improving the catalytic efficiency and substrate specificity of both MPDH and MDH. For example, structure-guided engineering of MDH from Pseudomonas fluorescens has been explored to alter its coenzyme specificity, potentially enabling more efficient industrial bioconversion processes.
Furthermore, the discovery of novel biosynthetic pathways in diverse organisms could offer new enzymatic tools for this compound synthesis. For example, some fungi possess a this compound cycle that involves both anabolic and catabolic reactions, and understanding the regulation of this cycle could provide insights for engineering more robust production strains. The exploration of extremophiles and other untapped microbial sources may reveal novel enzymes with superior properties for industrial applications.
Table 1: Key Enzymes in this compound Biosynthesis and Engineering Strategies
| Enzyme | Gene (example) | Reaction Catalyzed | Organism Example | Engineering Strategy |
| This compound-1-Phosphate Dehydrogenase (MPDH) | mtlD | Fructose-6-phosphate → this compound-1-phosphate | Lactobacillus plantarum | Overexpression to increase carbon flux towards this compound. |
| This compound Dehydrogenase (MDH) | mdh | Fructose ↔ this compound | Pseudomonas fluorescens | Structure-guided engineering to alter coenzyme specificity. |
| Lactate Dehydrogenase (LDH) | ldh | Pyruvate → Lactate | Lactococcus lactis | Gene knockout to redirect carbon flux away from lactate and towards this compound. |
Development of this compound-Based Advanced Materials with Tailored Properties
This compound's unique physicochemical properties, including its high stability, low hygroscopicity, and biocompatibility, make it an attractive building block for the development of advanced materials with tailored properties for various applications, particularly in the pharmaceutical and biomedical fields.
In pharmaceutical formulations, this compound is widely used as an excipient, serving as a diluent, binder, and sweetening agent in solid dosage forms like tablets. The polymorphic nature of this compound, which can exist in α, β, and δ crystalline forms, allows for the engineering of excipients with specific mechanical properties. For instance, the δ form of this compound exhibits enhanced plastic deformability, which can be advantageous in certain tableting processes. Researchers are exploring methods to control the crystallization of this compound to produce specific polymorphs with desired characteristics, such as improved compressibility or dissolution rates.
Beyond its role as a conventional excipient, this compound is being incorporated into advanced drug delivery systems. Its osmotic properties are leveraged in the design of osmotic-controlled release formulations, enabling the sustained delivery of active pharmaceutical ingredients. Furthermore, spray-dried this compound microparticles with porous structures are being developed as carriers for pulmonary drug delivery, offering improved aerosol performance and deposition in the lungs.
In the realm of biomaterials, this compound is being utilized to synthesize novel polymers and hydrogels. Poly(this compound sebacate) (PMS), a biodegradable polyester derived from this compound and sebacic acid, is a promising material for tissue engineering applications. By modifying PMS with functional groups, such as acrylates, it can be photocured to form crosslinked networks with potential antimicrobial properties. These materials can be fabricated into scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.
This compound-based hydrogels are also being investigated for their potential in drug delivery and as scaffolds for stabilizing nanoparticles. These hydrogels can be designed to be thermally stable and can encapsulate therapeutic agents or nanoparticles, providing a platform for controlled release. The ability to tailor the properties of these this compound-based materials by controlling their chemical composition and structure opens up a wide range of possibilities for creating advanced functional materials for biomedical applications.
Deeper Elucidation of this compound's Biological Roles under Complex Stress Conditions
This compound plays a crucial role in the stress tolerance of a wide range of organisms, including plants, fungi, and bacteria. It functions as a compatible solute, an antioxidant, and a storage compound, helping organisms to cope with various environmental challenges. Future research aims to unravel the intricate mechanisms by which this compound contributes to stress resistance, particularly under complex, multifactorial stress conditions.
In plants, this compound accumulation is a well-documented response to abiotic stresses such as drought and salinity. By acting as an osmolyte, this compound helps to maintain cellular turgor and protect cellular structures from dehydration. Transgenic plants engineered to produce this compound have shown enhanced tolerance to water stress and salinity. Beyond its osmotic function, this compound is a potent quencher of reactive oxygen species (ROS), which are produced in excess under stress conditions and can cause significant cellular damage. This compound can directly scavenge hydroxyl radicals and protect thiol-regulated enzymes from oxidative inactivation.
In pathogenic fungi, this compound plays a dual role in both stress tolerance and virulence. It protects the fungus from oxidative stress generated by the host's immune response. Some phytopathogenic fungi secrete this compound to suppress ROS-mediated plant defenses, thereby facilitating infection. In response, some plants can induce the expression of this compound dehydrogenase to catabolize the fungal this compound and restore their defense mechanisms. A deeper understanding of this complex interplay between fungal this compound metabolism and the host immune response could lead to the development of novel strategies for controlling fungal diseases.
The role of this compound under combined stress conditions, such as drought and heat, or salinity and pathogen infection, is an emerging area of research. Organisms in their natural environments are often exposed to multiple stressors simultaneously, and the protective effects of this compound may be even more critical under these complex scenarios. Elucidating the signaling pathways that regulate this compound biosynthesis and catabolism in response to multiple stress cues will be key to understanding its integrated role in stress adaptation.
Table 2: Roles of this compound under Various Stress Conditions
| Stress Condition | Organism Type | Role of this compound |
| Drought | Plants | Osmolyte, maintains turgor, protects cellular structures. |
| Salinity | Plants | Osmotic adjustment, protection against ion toxicity. |
| Oxidative Stress | Plants, Fungi | Quencher of reactive oxygen species (ROS), protects enzymes. |
| Pathogen Infection (from the pathogen's perspective) | Fungi | Protection against host-generated ROS, suppression of host defenses. |
| Pathogen Infection (from the host's perspective) | Plants | Induction of this compound dehydrogenase to degrade fungal this compound. |
Innovation in High-Throughput and Miniaturized Analytical Methods for this compound
The advancement of our understanding of this compound's biosynthesis, its applications in materials science, and its biological functions is intrinsically linked to the availability of robust and efficient analytical methods for its detection and quantification. Future research in this area is focused on the development of high-throughput and miniaturized analytical techniques that can provide rapid, sensitive, and cost-effective analysis of this compound in complex biological and chemical matrices.
Traditional methods for this compound analysis include high-performance liquid chromatography (HPLC) with various detectors such as refractive index (RI) and evaporative light-scattering detectors (ELSD), as well as gas chromatography-mass spectrometry (GC-MS). While these methods are reliable, they can be time-consuming and require significant sample preparation, making them less suitable for high-throughput screening (HTS) applications. HTS platforms, which often utilize microplate formats, are essential for screening large libraries of microbial strains for enhanced this compound production or for evaluating the effects of various compounds on this compound metabolism. The development of rapid enzymatic assays that can be adapted to a microplate format is a promising direction for enabling high-throughput analysis of this compound.
Miniaturization of analytical systems offers several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for portability. Microfluidic devices, or "lab-on-a-chip" systems, are being explored for the analysis of various biomolecules, and their application to this compound detection is an active area of research. These devices could integrate sample preparation, separation, and detection steps into a single, compact platform.
The development of novel biosensors for this compound is another key area of innovation. Electrochemical biosensors, for example, can offer high sensitivity and selectivity, and can be readily miniaturized. These sensors could be based on enzymes such as this compound dehydrogenase, which would provide specificity for this compound. The immobilization of these enzymes on electrode surfaces is a critical aspect of biosensor development.
Furthermore, advancements in mass spectrometry, such as laser desorption/ionization mass spectrometry (LDI-MS), are enabling the direct analysis of this compound in complex biological samples with minimal sample preparation. The use of novel nanomaterials as matrices for LDI-MS can enhance the sensitivity and reproducibility of the analysis. These innovative analytical methods will be instrumental in accelerating research in all areas related to this compound, from metabolic engineering to clinical diagnostics.
Table 3: Comparison of Analytical Methods for this compound
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-RI/ELSD | Chromatographic separation followed by detection based on refractive index or light scattering. | Robust, well-established. | Not ideal for high-throughput, may require derivatization. |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | High sensitivity and selectivity. | Requires derivatization, can be time-consuming. |
| Enzymatic Assays | Spectrophotometric or fluorometric detection of products from enzyme-catalyzed reactions. | High specificity, potential for high-throughput. | Can be susceptible to interference from other compounds. |
| Biosensors | Electrochemical or optical detection of this compound binding or enzymatic reaction at a sensor surface. | High sensitivity, potential for miniaturization and real-time monitoring. | Stability of biological recognition element can be a challenge. |
| LDI-MS | Direct analysis from a surface using laser desorption/ionization and mass spectrometry. | Rapid, requires minimal sample preparation. | Matrix effects can influence quantification. |
Q & A
How to design a controlled experiment comparing mannitol's efficacy with other osmotic agents in reducing intracranial pressure?
Answer:
- Experimental Design: Use a randomized, double-blind controlled trial with stratification by patient age (pediatric vs. adult) and baseline intracranial pressure (ICP). Include standardized dosing protocols (e.g., 20% this compound at 0.5–1.0 g/kg vs. 3% hypertonic saline) .
- Variables:
- Independent: Osmotic agent type, dosage, infusion rate.
- Dependent: ICP reduction (measured via invasive monitors), time to target ICP, rebound effects.
- Confounding: Co-administered medications, comorbidities (e.g., renal impairment).
- Statistical Analysis: Employ mixed-effects models to account for repeated measures and ANCOVA for baseline adjustments. Report effect sizes with 95% confidence intervals .
Table 1: Key Parameters in Comparative Studies of Osmotic Agents
| Study Type | Sample Size | Outcome Measure | Key Limitation |
|---|---|---|---|
| RCT (Adults) | n=120 | ICP reduction (%) | Short follow-up (24 hrs) |
| Observational | n=45 | Neurological outcomes | Heterogeneous dosing regimens |
What methodological considerations are critical when analyzing this compound's pharmacokinetics in diverse patient populations?
Answer:
- Population Stratification: Account for renal function (e.g., eGFR), age, and blood-brain barrier integrity. Use population pharmacokinetic (PopPK) modeling to identify covariates affecting clearance .
- Assay Validation: Employ high-performance liquid chromatography (HPLC) with refractive index detection for plasma concentration measurements. Validate methods per ICH guidelines (linearity range: 0.1–50 µg/mL) .
- Data Interpretation: Adjust for fluid balance status and concurrent diuretics, which may alter volume of distribution .
How to address contradictions in this compound's reported neuroprotective efficacy across preclinical studies?
Answer:
- Systematic Review: Conduct a meta-analysis using PRISMA guidelines, focusing on species-specific differences (e.g., rat vs. mouse models) and ischemia-reperfusion protocols .
- Quality Assessment: Apply SYRCLE’s risk-of-bias tool to evaluate blinding, randomization, and outcome reporting in animal studies .
- Mechanistic Studies: Use transcriptomic profiling to identify pathways (e.g., NF-κB) that may explain variability in neuroprotection .
What statistical approaches are recommended for handling variability in this compound's therapeutic outcomes in clinical trials?
Answer:
- Bayesian Hierarchical Models: Useful for small sample sizes, allowing borrowing of strength across subgroups (e.g., pediatric vs. geriatric cohorts) .
- Sensitivity Analysis: Test robustness by imputing missing data (e.g., last observation carried forward) and comparing with complete-case analysis .
- Error Reporting: Quantify measurement uncertainty in ICP monitors (±2 mmHg) and incorporate into regression models .
Best practices for ensuring purity and consistency in this compound used in experimental models?
Answer:
- Analytical Testing: Follow USP guidelines for residual solvents (e.g., GC-MS detection limits: 50 ppm for ethanol) and elemental impurities (e.g., ≤1.0 ppm for nickel via atomic absorption spectroscopy) .
- Batch Documentation: Require certificates of analysis (CoA) detailing enantiomeric purity (>99.5%) and endotoxin levels (<0.5 EU/mg) .
- Storage Protocols: Store in airtight containers at 15–30°C, with desiccants to prevent hygroscopic degradation .
Table 2: Analytical Methods for this compound Quality Control
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Residual Solvents | GC-MS | ≤50 ppm (Class 2 solvents) |
| Elemental Impurities | Atomic Absorption | ≤1.0 ppm (Cu, Ni) |
| Optical Rotation | Polarimetry | +23° to +25° (20°C) |
How to apply the FINER criteria when formulating a research question on this compound's novel applications?
Answer:
- Feasible: Ensure access to specialized equipment (e.g., ICP-MS for metal analysis) and clinical cohorts (e.g., TBI patients).
- Novel: Explore understudied areas (e.g., this compound’s role in mitigating chemotherapy-induced nephrotoxicity).
- Ethical: Obtain IRB approval for human studies, with explicit informed consent for off-label use .
- Relevant: Align with current gaps, such as optimizing this compound regimens in resource-limited settings .
What are the key variables to control when investigating this compound's role in cell culture media?
Answer:
- Osmolarity Adjustments: Maintain media osmolarity within 280–320 mOsm/L using this compound (≤25 mM) to prevent hyperosmotic stress .
- Sterility: Filter-sterilize (0.22 µm) this compound solutions to prevent microbial contamination.
- Validation: Compare cell viability (via MTT assay) and apoptosis markers (e.g., caspase-3) across osmolarity gradients .
How to conduct a systematic review of this compound's adverse effects across heterogeneous study designs?
Answer:
- Search Strategy: Use MeSH terms (e.g., "this compound/adverse effects") across PubMed, Embase, and Cochrane Library.
- Data Extraction: Tabulate adverse events (e.g., electrolyte imbalance, rebound edema) by study type (RCT vs. observational) and dose .
- GRADE Assessment: Rate evidence quality based on risk of bias, inconsistency, and publication bias .
What experimental parameters should be prioritized when establishing dose-response relationships for this compound in animal models?
Answer:
- Dose Range: Test 0.25–2.0 g/kg in rodent models, with incremental adjustments based on renal excretion rates .
- Temporal Sampling: Collect plasma and cerebrospinal fluid at 15, 30, 60, and 120 minutes post-infusion.
- Endpoint Selection: Include biomarkers (e.g., S100B for blood-brain barrier integrity) alongside ICP measurements .
How to validate analytical methods for detecting trace impurities in pharmaceutical-grade this compound?
Answer:
- ICH Validation: Assess specificity, accuracy (recovery: 98–102%), and precision (RSD ≤2%) using spiked samples .
- Forced Degradation: Expose this compound to heat (60°C), acid (0.1M HCl), and oxidative (3% H₂O₂) conditions to identify degradation products .
- Cross-Validation: Compare results across labs using harmonized USP protocols (e.g., <621> Chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
